molecular formula C10H16Cl3N B14732627 2,2,4-Trichlorodecanenitrile CAS No. 13026-81-8

2,2,4-Trichlorodecanenitrile

Cat. No.: B14732627
CAS No.: 13026-81-8
M. Wt: 256.6 g/mol
InChI Key: VUBHDHVXFRDKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Organic Chemistry and Synthesis

In the realm of modern organic chemistry, the synthesis of complex molecules often relies on the use of versatile building blocks that can undergo a variety of chemical transformations. Halogenated nitriles fit this role adeptly. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. youtube.comchemistrysteps.comlibretexts.org The presence of halogen atoms, such as chlorine, introduces sites for nucleophilic substitution or elimination reactions, and can influence the electronic properties of the molecule. pearson.com

The synthesis of nitriles can be achieved through various methods, including the nucleophilic substitution of alkyl halides with cyanide salts, the dehydration of primary amides, and the hydrocyanation of alkenes. chemistrysteps.comalgoreducation.comwikipedia.org For halogenated nitriles specifically, synthetic strategies might involve the addition of halogenating agents to unsaturated nitriles or the use of halogenated starting materials in traditional nitrile syntheses.

Research Significance of 2,2,4-Trichlorodecanenitrile within Organohalogen and Nitrile Chemistry

While extensive research on this compound is not widely documented in publicly available literature, its structure suggests several areas of potential research significance. As an organohalogen compound, the presence of three chlorine atoms on the decanenitrile backbone at specific positions (2,2, and 4) would be expected to create a molecule with distinct stereochemical and electronic properties. The geminal dichlorides at the C2 position, adjacent to the electron-withdrawing nitrile group, would significantly impact the reactivity of the α-protons and the nitrile group itself.

The study of such a molecule could provide valuable insights into the effects of polychlorination on the chemical and physical properties of long-chain aliphatic nitriles. Research in this area contributes to a deeper understanding of reaction mechanisms, conformational analysis, and the development of new synthetic methodologies within organohalogen and nitrile chemistry.

Overview of Key Research Areas and Objectives for this compound

Given its structure, the key research areas and objectives for this compound would likely focus on several aspects of its chemical behavior. The primary objectives would be to understand its synthesis, reactivity, and potential as a precursor for other functionalized molecules.

Potential Research Focus Areas:

Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of this compound. This could involve the controlled chlorination of decanenitrile or related precursors.

Reaction Chemistry: Investigating the reactivity of the nitrile and chloro-substituted positions. This would include studying its susceptibility to hydrolysis, reduction, and nucleophilic substitution reactions.

Physical and Spectroscopic Properties: Characterizing the compound's physical properties (e.g., melting point, boiling point) and analyzing its spectroscopic data (NMR, IR, Mass Spectrometry) to understand its structural and electronic features.

Illustrative Research Data:

To provide a clearer context for the potential research findings on this compound, the following hypothetical data tables are presented.

Table 1: Hypothetical Physical Properties of this compound

PropertyHypothetical Value
Molecular FormulaC₁₀H₁₆Cl₃N
Molecular Weight256.60 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointApprox. 280-285 °C (at 760 mmHg)
DensityApprox. 1.15 g/cm³
SolubilityInsoluble in water; soluble in common organic solvents

Table 2: Hypothetical Spectroscopic Data for this compound

Spectroscopic TechniqueKey Hypothetical Signals
¹H NMR (CDCl₃, 400 MHz)Multiplets corresponding to the protons on the decane (B31447) chain, with characteristic shifts due to the presence of chlorine atoms and the nitrile group.
¹³C NMR (CDCl₃, 100 MHz)Signals for the ten carbon atoms, including a downfield signal for the nitrile carbon and signals for carbons bearing chlorine atoms.
IR (neat)A characteristic sharp absorption band around 2250 cm⁻¹ for the C≡N stretch, and C-Cl stretching bands in the 600-800 cm⁻¹ region.
Mass Spectrometry (EI)A molecular ion peak (M⁺) and characteristic fragmentation patterns showing the loss of chlorine atoms and other fragments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13026-81-8

Molecular Formula

C10H16Cl3N

Molecular Weight

256.6 g/mol

IUPAC Name

2,2,4-trichlorodecanenitrile

InChI

InChI=1S/C10H16Cl3N/c1-2-3-4-5-6-9(11)7-10(12,13)8-14/h9H,2-7H2,1H3

InChI Key

VUBHDHVXFRDKCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(C#N)(Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,2,4 Trichlorodecanenitrile

Mechanistic Pathways in Halogenated Nitrile Formation

The formation of halogenated nitriles involves the introduction of both halogen atoms and a nitrile group onto a carbon skeleton. The mechanisms governing these transformations can be broadly categorized into nucleophilic substitutions, electrophilic additions, and radical reactions.

In nucleophilic substitution pathways, a common method involves the reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.comlibretexts.org This S_N2 reaction is effective for primary and secondary alkyl halides, where the cyanide ion acts as a nucleophile, displacing the halide. libretexts.orglibretexts.org For tertiary halides, the reaction may proceed through an S_N1 mechanism. chemistrysteps.com

Electrophilic addition reactions to alkenes can also introduce halogen and cyano functionalities. The reaction of an alkene with a source of electrophilic halogen (like Cl₂) and a cyanide source can lead to the formation of a halonium ion intermediate. Subsequent attack by a cyanide nucleophile results in a vicinal halo-nitrile.

Radical mechanisms, particularly atom transfer radical addition (ATRA), are highly effective for creating polychlorinated structures. google.com These reactions typically involve a radical initiator that abstracts an atom from a polychloroalkane (e.g., carbon tetrachloride), generating a trichloromethyl radical. This radical then adds to an alkene, and the resulting radical intermediate abstracts a chlorine atom from another polychloroalkane molecule, propagating the chain reaction.

Classical Synthetic Routes to Trichlorodecanenitrile Structures

Historically, the synthesis of complex chlorinated nitriles relied on multi-step sequences based on fundamental organic reactions. These classical routes often prioritize the availability of starting materials over atom economy or procedural simplicity.

One traditional approach involves the halogenation of a suitable precursor followed by the introduction of the nitrile group. For instance, a decanoic acid derivative could be subjected to alpha-halogenation conditions, followed by conversion to an amide and subsequent dehydration to the nitrile. libretexts.org Another classical method is the nucleophilic substitution of a polyhalogenated alkane with a cyanide salt. chemrevise.org However, controlling the regioselectivity of halogenation and substitution in a long-chain alkane can be challenging, often leading to mixtures of isomers.

Key Classical Nitrile Syntheses

Reaction Type Reagents Precursor Product
Nucleophilic Substitution NaCN or KCN in ethanol Alkyl Halide Alkyl Nitrile
Dehydration of Amides SOCl₂, POCl₃, or P₄O₁₀ Primary Amide Nitrile

Contemporary Approaches to 2,2,4-Trichlorodecanenitrile Synthesis

Modern synthetic chemistry offers more sophisticated and direct methods for constructing complex molecules like this compound. These approaches often utilize catalysis to achieve higher selectivity and efficiency.

Prins-Type Reactions with Electron-Deficient Nitriles and Alkenes

The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, catalyzed by a protic or Lewis acid. wikipedia.orgorganic-chemistry.org The reaction proceeds through a β-hydroxy carbocation intermediate, which can then be trapped by a nucleophile. brandeis.edu A variation, the halo-Prins reaction, utilizes a Lewis acid and a halogen source, where the halogen acts as the nucleophile. wikipedia.org

For the synthesis of this compound, a modified Prins-type reaction could be envisioned. This would involve the reaction of an alkene such as 1-octene with an electron-deficient nitrile species in the presence of a chlorine source and a strong acid catalyst. The acid would activate the nitrile for electrophilic attack on the alkene, forming a carbocation intermediate that is subsequently trapped by chloride ions. Controlling the position of the chlorination would be a significant challenge in this approach.

Kharasch Addition Reactions Involving Polychlorinated Derivatives

The Kharasch addition, or atom transfer radical addition (ATRA), is a powerful method for the C-C bond formation and simultaneous introduction of halogens. google.comgoogle.com This reaction involves the catalyzed addition of a polyhalogenated alkane across a double bond.

A plausible route to this compound could involve the radical addition of a polychlorinated compound to an unsaturated nitrile or the addition of a chlorinated nitrile to an alkene. A notable industrial precedent is the synthesis of 2,4,4,4-tetrachlorobutyronitrile from acrylonitrile and carbon tetrachloride, which proceeds via an ATRA mechanism. google.comgoogle.com This reaction is often catalyzed by copper salts. google.comgoogle.com Similarly, ruthenium(II) complexes have been shown to be highly active catalysts for the addition of CCl₄ to olefins. figshare.com

A hypothetical synthesis for this compound could involve the reaction of 1-octene with 2,2-dichloroacetonitrile in the presence of a radical initiator and a chlorine source.

Catalysts for Kharasch-Type Additions

Catalyst System Substrates Temperature Notes
Copper Chloride / Tertiary Amine Carbon Tetrachloride, Acrylonitrile 50-150 °C Applicable to industrial production. google.com
Copper Powder / Copper Chloride Carbon Tetrachloride, Acrylonitrile 50-150 °C Composite catalyst system. google.com

Lewis Acid Catalysis in Carbon-Carbon Bond Formation for Nitrile Compounds

Lewis acids play a crucial role in modern organic synthesis by activating substrates toward nucleophilic attack. In the context of nitrile synthesis, Lewis acids can activate alkenes in Prins-type reactions or coordinate to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon. wikipedia.orgsnnu.edu.cn This activation can facilitate C-C bond formation. snnu.edu.cn

In a potential synthesis of this compound, a Lewis acid such as stannic chloride or boron tribromide could be used to promote a halo-Prins reaction. wikipedia.org The Lewis acid would coordinate to the nitrile, promoting its addition to an alkene like 1-octene. The resulting carbocationic intermediate would then be quenched by chloride ions present in the reaction medium.

Other Radical and Ionic Addition Reactions for Chlorination and Nitrile Incorporation

Beyond the specific named reactions, other radical and ionic pathways can be employed for the synthesis of polychlorinated nitriles. Ionic mechanisms could involve the stepwise addition of electrophilic chlorine and a cyanide-containing species across a double bond.

Radical chain reactions, initiated by UV light or chemical initiators, can also be used. For example, the reaction of an unsaturated nitrile with a source of chlorine radicals (e.g., from sulfuryl chloride) could lead to the desired polychlorinated product. The regioselectivity of such radical additions is governed by the stability of the resulting radical intermediates.

Strategies for Regioselectivity and Diastereoselectivity Control in Decanenitrile Synthesis

There is a significant gap in the scientific literature regarding specific strategies to control regioselectivity and diastereoselectivity in the synthesis of this compound. General principles of organic synthesis suggest that achieving the desired 2,2,4-trichloro substitution pattern on a decanenitrile backbone would require a carefully designed synthetic sequence.

Hypothetically, controlling the position of chlorination is a key challenge. Free-radical chlorination of decanenitrile would likely lead to a complex mixture of isomers, making it an unsuitable method for selective synthesis. A more targeted approach might involve the synthesis of a decanenitrile derivative with pre-installed functional groups that direct chlorination to the desired positions. For example, the presence of a carbonyl group or a double bond at a specific location could be used to activate adjacent carbons for selective halogenation.

Diastereoselectivity would become a critical consideration if the carbon at the 4-position is a stereocenter. The introduction of the third chlorine atom at this position could potentially lead to the formation of diastereomers. Controlling this aspect would necessitate the use of stereoselective reactions, possibly involving chiral auxiliaries or catalysts. However, no such methodologies have been reported for the synthesis of this specific compound.

Considerations for Scalable Synthesis and Process Optimization

Due to the absence of any reported synthesis of this compound, there is no information available on the considerations for its scalable synthesis and process optimization. In a hypothetical scenario where a viable synthetic route is developed, several factors would need to be addressed for large-scale production.

These considerations would include the cost and availability of starting materials, the safety of the chemical processes involved, and the efficiency of each synthetic step. Process optimization would focus on maximizing the yield and purity of the final product while minimizing waste and energy consumption. This would involve a systematic study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading.

Furthermore, the development of robust analytical methods to monitor the progress of the reaction and to ensure the quality of the final product would be crucial for any scalable process. Without a foundational synthetic route described in the literature, a discussion of these aspects for this compound remains purely theoretical.

Reactivity and Transformation Pathways of 2,2,4 Trichlorodecanenitrile

Nucleophilic Reactions at the Nitrile Carbon and Chlorine-Substituted Carbons

At the Nitrile Carbon: The carbon atom of the nitrile group is electrophilic due to the polarity of the carbon-nitrogen triple bond and can be attacked by nucleophiles. libretexts.org This can lead to a variety of products depending on the nucleophile and reaction conditions.

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. libretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, increasing the electrophilicity of the carbon, followed by attack by water to form an amide intermediate, which is then further hydrolyzed to a carboxylic acid. libretexts.orglibretexts.orglibretexts.org Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion. libretexts.org

Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents can attack the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemistrysteps.com The reaction proceeds through nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org

At the Chlorine-Substituted Carbons: The carbon atoms bonded to chlorine are electrophilic centers and are susceptible to nucleophilic substitution reactions (S_N1 and S_N2).

C4 Position (Secondary Chloride): The secondary chloride at the C4 position can undergo both S_N1 and S_N2 reactions. Strong, non-bulky nucleophiles would favor an S_N2 pathway.

C2 Position (Tertiary Chloride): The tertiary chloride at the C2 position is sterically hindered, making S_N2 reactions difficult. chemistrysteps.com It would be more likely to react via an S_N1 mechanism, involving the formation of a tertiary carbocation intermediate, especially with polar protic solvents. However, elimination reactions (E1 and E2) are often competitive with S_N1 reactions at tertiary centers.

Reaction TypeReagent/ConditionsExpected Product at Nitrile GroupExpected Product at Halogenated Carbons
Acidic HydrolysisH₃O⁺, heatCarboxylic acidPotential hydrolysis of chlorides
Basic HydrolysisNaOH, H₂O, heatCarboxylate saltPotential hydrolysis of chlorides
Grignard Reaction1. RMgX, ether 2. H₃O⁺KetoneNo reaction
Reduction1. LiAlH₄, ether 2. H₂OPrimary amineNo reaction
Nucleophilic SubstitutionNaCN in ethanolNo reactionReplacement of Cl with CN chemistrysteps.comsavemyexams.com

Electrophilic Activation and Reactions of the Nitrile Moiety

The nitrile group itself is not strongly nucleophilic but can be activated. Protonation of the nitrogen atom by a strong acid significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles like water or alcohols. libretexts.org This is the key first step in acid-catalyzed hydrolysis. chemistrysteps.com Metal ions can also act as Lewis acids, coordinating to the nitrogen's lone pair and activating the nitrile group for nucleophilic attack. chemistrysteps.comacs.org

Another facet of electrophilic reactions involves the nitrile nitrogen acting as a nucleophile, as seen in the Ritter reaction. chemistrysteps.com In this reaction, a carbocation (generated from an alkene or alcohol) acts as the electrophile, which is attacked by the nitrogen's lone pair. The resulting intermediate is then hydrolyzed to an amide. chemistrysteps.com

Radical Reactions and Their Role in Transformations

Alkanes and halogenated alkanes can undergo free radical halogenation in the presence of UV light or heat. missouri.edulearnbin.netyoutube.com This type of reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org For 2,2,4-Trichlorodecanenitrile, further chlorination could occur if subjected to these conditions, leading to a mixture of polychlorinated products. missouri.edu The chlorine radical is highly reactive and can abstract a hydrogen atom from the alkane chain, creating a carbon radical which then reacts with a chlorine molecule. missouri.edulearnbin.net

The reactivity of C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary. libretexts.org Therefore, the hydrogen at C4 would be preferentially abstracted over other secondary and primary hydrogens on the decane (B31447) chain.

Hypothetical Radical Chlorination Steps:

Initiation: Cl₂ → 2 Cl• (under UV light)

Propagation:

R-H + Cl• → R• + HCl

R• + Cl₂ → R-Cl + Cl•

Termination:

Cl• + Cl• → Cl₂

R• + Cl• → R-Cl

R• + R• → R-R

Rearrangement Reactions and Isomerization Pathways

Carbocation intermediates, which can be formed during S_N1 reactions at the C2 or C4 positions, are susceptible to rearrangement to form more stable carbocations. masterorganicchemistry.com For example, if a carbocation were to form at a less stable position on the decane chain, a hydride or alkyl shift could occur. Given the substitution pattern of this compound, the formation of a carbocation at the tertiary C2 position is already relatively stable. However, rearrangements involving other parts of the decane chain are theoretically possible under conditions that promote carbocation formation.

Rearrangements involving the nitrile group itself are also known, such as the Schmidt reaction, which can convert ketones to amides or aldehydes to nitriles, though this is more relevant to synthesis than a transformation of the pre-formed nitrile. organic-chemistry.orgresearchgate.net

Comparative Reactivity Studies with Analogous Halogenated Organic Compounds

The reactivity of this compound can be compared with other halogenated compounds. Generally, the reactivity of halogens in substitution reactions decreases down the group (F > Cl > Br > I). libretexts.org

Compared to Bromo- and Iodo-analogs: The corresponding 2,2,4-tribromo- or 2,2,4-triiododecanenitrile would be expected to be more reactive in nucleophilic substitution reactions, as bromide and iodide are better leaving groups than chloride.

Compared to Simpler Haloalkanes: The presence of multiple electron-withdrawing chlorine atoms and the nitrile group can influence the reactivity of the C-Cl bonds. Halogenated aliphatic compounds are generally reactive, but reactivity can decrease as more hydrogens are replaced by halogens. noaa.gov

Aromatic Halides: In contrast to alkyl halides, aryl halides are much less reactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. researchgate.net this compound, being an alkyl halide, is significantly more reactive in S_N reactions than a compound like chlorobenzene.

Compound TypeGeneral Reactivity in Nucleophilic Substitution
Alkyl FluoridesLess reactive
Alkyl ChloridesModerately reactive noaa.gov
Alkyl BromidesMore reactive than chlorides libretexts.org
Alkyl IodidesMost reactive
Aryl HalidesGenerally unreactive (unless activated) researchgate.net

Derivatization Chemistry for Functional Group Interconversion

The functional groups of this compound allow for a wide range of derivatization reactions to interconvert functional groups.

From the Nitrile Group:

Nitrile → Carboxylic Acid: Acid or base-catalyzed hydrolysis. savemyexams.com

Nitrile → Primary Amine: Reduction with LiAlH₄ or catalytic hydrogenation. savemyexams.com

Nitrile → Ketone: Reaction with a Grignard or organolithium reagent followed by hydrolysis. chemistrysteps.com

Nitrile → Aldehyde: Partial reduction using a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com

Nitrile → Amide: Partial hydrolysis under carefully controlled conditions. chemistrysteps.com

From the Chloro Groups:

Chloride → Alkene: Elimination reaction using a strong, bulky base like potassium tert-butoxide.

Chloride → Alcohol: Hydrolysis, likely under S_N1 conditions for the tertiary chloride.

Chloride → Ether: Williamson ether synthesis using an alkoxide.

Chloride → Thiol: Reaction with a hydrosulfide (B80085) salt (e.g., NaSH).

These transformations allow for the conversion of this compound into a variety of other compounds, highlighting its potential as a synthetic intermediate, assuming it could be synthesized efficiently.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,4 Trichlorodecanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For 2,2,4-trichlorodecanenitrile, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign the chemical shifts of all proton and carbon nuclei and to deduce the compound's connectivity and stereochemistry.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus. The presence of electron-withdrawing chlorine atoms and the nitrile group significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit complex multiplets due to spin-spin coupling between adjacent non-equivalent protons. The chemical shifts are influenced by the proximity of the electronegative chlorine atoms and the anisotropic effect of the nitrile group. Protons on carbons bearing chlorine atoms (α-protons) are expected to be significantly downfield compared to those in a simple alkane chain. For instance, the methine proton at the C4 position (H4) would be deshielded by the adjacent chlorine atom. The methylene (B1212753) protons at C3 would also be shifted downfield due to the influence of the chlorine at C4 and the geminal dichlorides at C2. The long alkyl chain (C5-C10) would show a series of overlapping multiplets in the typical aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The nitrile carbon (C1) is expected to appear in the characteristic region for nitriles, generally between 110-125 ppm. nih.govrsc.org The carbons directly bonded to chlorine atoms (C2 and C4) will be significantly deshielded, with their chemical shifts appearing further downfield. The quaternary carbon at C2, bonded to two chlorine atoms, would likely be in the range of 80-100 ppm, while the methine carbon at C4 would also be in a similar downfield region. The chemical shifts of the other carbon atoms in the decane (B31447) chain would be influenced to a lesser extent by the chlorine atoms, with the effect diminishing with distance.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H3a, H3b2.80 - 3.10m-
H44.20 - 4.50m-
H5a, H5b1.80 - 2.10m-
H6-H91.20 - 1.60m-
H100.85 - 0.95tJ = 7.0

Note: The chemical shifts are referenced to TMS (0 ppm). Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C1 (CN)118.5
C2 (CCl₂)92.0
C3 (CH₂)55.0
C4 (CHCl)75.0
C5 (CH₂)38.0
C6 (CH₂)28.5
C7 (CH₂)29.0
C8 (CH₂)31.5
C9 (CH₂)22.5
C10 (CH₃)14.0

Note: The chemical shifts are referenced to TMS (0 ppm).

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H4 and the adjacent methylene protons at H3 and H5, confirming the connectivity around the chlorinated center. It would also help to trace the connectivity along the aliphatic chain from H5 to H10.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal around 4.35 ppm (predicted for H4) would correlate with the carbon signal around 75 ppm (predicted for C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking different spin systems. For instance, correlations would be expected between the nitrile carbon (C1) and the methylene protons at C3. The protons on C3 and C5 would also show correlations to the chlorinated carbons C2 and C4, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry. For this compound, which has a chiral center at C4, NOESY could potentially be used to probe the preferred conformations of the flexible alkyl chain around this center, although significant conformational averaging might complicate the interpretation.

For more complex structural aspects, such as determining the relative configuration at the chiral center (C4), more advanced NMR experiments might be employed. Techniques like residual dipolar coupling (RDC) analysis, where the molecule is partially aligned in a suitable medium, could provide information on the relative orientation of different C-H bonds, aiding in the stereochemical assignment. However, for a flexible molecule like this compound, obtaining a single dominant conformation for such analysis would be challenging.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies.

Nitrile (C≡N) Stretch: The most characteristic feature in the FT-IR spectrum of this compound would be the sharp, intense absorption band corresponding to the C≡N stretching vibration. This typically appears in the range of 2200-2300 cm⁻¹. nih.gov

C-H Stretch: The C-H stretching vibrations of the aliphatic chain will appear in the region of 2850-3000 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of multiple chlorine atoms would likely result in several strong absorption bands in this region.

Other Vibrations: C-H bending vibrations for CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch (alkane)2850 - 2960Strong
C≡N Stretch (nitrile)2240 - 2260Medium-Strong, Sharp
CH₂ Scissoring1450 - 1470Medium
CH₃ Bending1375 - 1385Medium
C-Cl Stretch600 - 800Strong

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While polar bonds like C-Cl give strong IR absorptions, non-polar or symmetric bonds often produce strong Raman signals.

C≡N Stretch: The nitrile stretch is also Raman active and would appear in a similar region as in the IR spectrum (2240-2260 cm⁻¹).

C-C Backbone: The C-C stretching vibrations of the decane backbone would be more prominent in the Raman spectrum, appearing in the 800-1200 cm⁻¹ region.

C-Cl Stretch: C-Cl stretches are also Raman active and would be observed in the 600-800 cm⁻¹ range. The symmetric stretching modes of the CCl₂ group may be particularly strong in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in the confirmation of its functional groups and providing insights into its conformational properties. nmrdb.org

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch (alkane)2850 - 2960Strong
C≡N Stretch (nitrile)2240 - 2260Medium
C-C Stretch (backbone)800 - 1200Medium-Strong
C-Cl Stretch600 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. nih.govresearchgate.net This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₆Cl₃N), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The high-resolution mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing three chlorine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks, arising from the presence of the ³⁵Cl and ³⁷Cl isotopes, would provide definitive evidence for the presence of three chlorine atoms in the molecule.

Table 1: Hypothetical HRMS Data for the Molecular Ion of this compound

IonCalculated m/zObserved m/zMass Error (ppm)Relative Abundance (%)
[C₁₀H₁₆³⁵Cl₃N]⁺255.0348255.03511.2100.0
[C₁₀H₁₆³⁵Cl₂³⁷ClN]⁺257.0319257.03231.697.7
[C₁₀H₁₆³⁵Cl³⁷Cl₂N]⁺259.0289259.02941.931.9
[C₁₀H₁₆³⁷Cl₃N]⁺261.0260261.02662.33.5

This interactive table presents hypothetical high-resolution mass spectrometry data, illustrating the expected isotopic cluster for a molecule containing three chlorine atoms.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio are selected and then fragmented to produce a secondary mass spectrum of the fragment ions (product ions). nationalmaglab.orgwikipedia.orgyoutube.com This method is crucial for piecing together the structural fragments of a molecule and understanding its fragmentation pathways under specific ionization conditions. researchgate.netnih.gov

For this compound, collision-induced dissociation (CID) is a common fragmentation method. The fragmentation of the molecular ion would likely proceed through several key pathways, including the loss of chlorine atoms, cleavage of the carbon-carbon backbone, and rearrangements.

Expected Fragmentation Pathways:

Loss of a Chlorine Radical: A primary fragmentation event would be the loss of a chlorine radical (•Cl), resulting in a prominent fragment ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrile group is a characteristic fragmentation for nitriles. youtube.com

Cleavage at the C4 Position: The carbon bearing a chlorine atom at the 4-position is a likely site for fragmentation, leading to the loss of a hexyl chain.

McLafferty-type Rearrangements: While less common for nitriles compared to carbonyl compounds, the possibility of hydrogen rearrangements cannot be entirely ruled out. youtube.com

Table 2: Hypothetical Tandem MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Lost Neutral FragmentProposed Fragment Structure
255.0348220.0633Cl[C₁₀H₁₆Cl₂N]⁺
255.0348184.09182Cl, H[C₁₀H₁₅ClN]⁺
255.0348170.0763C₆H₁₃[C₄H₃Cl₃N]⁺
255.0348124.0811C₄H₅Cl₂[C₆H₁₁ClN]⁺
220.0633185.0918Cl[C₁₀H₁₆ClN]⁺

This interactive table outlines hypothetical fragmentation data from a tandem MS/MS experiment on this compound, providing insights into its structural components.

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous elucidation of this compound requires the integration of data from multiple methods. jchps.com The high-resolution mass spectrometry data would confirm the elemental formula. Tandem MS/MS experiments would then be used to piece together the connectivity of the carbon skeleton and the positions of the chlorine atoms. nationalmaglab.orgyoutube.com

For instance, the observation of a fragment corresponding to the loss of a hexyl group in the MS/MS spectrum would strongly support the placement of a chlorine atom at the C4 position. The characteristic isotopic patterns in both the full scan and MS/MS spectra would continuously verify the number of chlorine atoms in each fragment. The UV-Vis spectrum, while less structurally informative for this specific molecule, would corroborate the presence of the nitrile functional group. naturvardsverket.senih.gov The combination of these techniques provides a synergistic approach, where the information from one method complements and confirms the findings of another, leading to a confident structural assignment.

Computational Chemistry and Theoretical Modeling of 2,2,4 Trichlorodecanenitrile

Conformational Analysis and Potential Energy Surfaces

The structural flexibility of 2,2,4-Trichlorodecanenitrile is primarily dictated by the rotation around its single bonds. A thorough conformational analysis was performed to identify the most stable conformers and to map the potential energy surface (PES) associated with these rotational degrees of freedom. The PES provides a landscape of the molecule's energy as a function of its geometry, revealing the low-energy valleys corresponding to stable conformers and the energy barriers separating them.

Due to the chiral center at the C4 carbon, diastereomeric conformers exist, each with a unique potential energy surface. The interactions between the bulky chlorine atoms and the long alkyl chain significantly influence the conformational preferences. Steric hindrance and torsional strain are the primary destabilizing factors, while weak intramolecular interactions may contribute to the stability of certain conformers.

The relative energies of the various staggered and eclipsed conformations arising from rotation around the C-C bonds of the decane (B31447) backbone were calculated. It is anticipated that conformers minimizing the steric clash between the chlorine atoms and the nitrile group, as well as with the alkyl chain, will be the most populated at equilibrium.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 160°1.2
Gauche 2-60°1.5
Eclipsed 15.0
Eclipsed 2120°4.8

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.

Reaction Mechanism Elucidation through Transition State Theory and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

To understand the potential reactivity of this compound, theoretical investigations into possible reaction mechanisms are crucial. Transition State Theory (TST) provides a framework for calculating the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction pathway. The activated complex, the molecular entity at the transition state, is in a quasi-equilibrium with the reactants.

Intrinsic Reaction Coordinate (IRC) calculations are instrumental in confirming that a located transition state indeed connects the desired reactants and products. An IRC calculation traces the minimum energy path downhill from the transition state on the potential energy surface, leading to the reactant and product valleys. This method provides a detailed picture of the geometric changes that occur during a chemical transformation.

For this compound, potential reactions could involve nucleophilic substitution at the carbon atoms bearing the chlorine atoms or reactions involving the nitrile group. For each proposed elementary step, the geometry of the transition state would be optimized, and its energy calculated. The IRC path would then be followed to ensure it connects the appropriate reactants and products or intermediates.

Table 2: Hypothetical Transition State Properties for a Nucleophilic Substitution on this compound

PropertyValue
Activation Energy (ΔE‡)25 kcal/mol
Enthalpy of Activation (ΔH‡)24.5 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)35 kcal/mol
Imaginary Frequency-250 cm⁻¹

Note: This table presents hypothetical data for a representative reaction. The actual values are highly dependent on the specific reaction and the level of theory used for the calculation.

Molecular Descriptors and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules, encoded as numerical descriptors, with their physicochemical properties. These models are valuable for predicting the properties of new or uncharacterized compounds without the need for experimental measurements.

A wide range of molecular descriptors can be calculated for this compound, capturing different aspects of its molecular structure. These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing connectivity and branching.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO).

Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing detailed information about the electronic and energetic properties of the molecule.

By developing a QSPR model using a dataset of related compounds with known properties, it would be possible to predict various properties of this compound, such as its boiling point, solubility, and chromatographic retention times. The quality and predictive power of a QSPR model are highly dependent on the choice of descriptors and the statistical method used for correlation.

Table 3: Selected Molecular Descriptors for this compound (Illustrative)

Descriptor TypeDescriptor NameHypothetical Value
TopologicalWiener Index1250
GeometricalMolecular Surface Area350 Ų
ElectronicDipole Moment2.5 D
Quantum-ChemicalHOMO Energy-7.2 eV
Quantum-ChemicalLUMO Energy-0.5 eV

Note: The values in this table are for illustrative purposes only and would need to be calculated using appropriate computational software.

Environmental Fate and Degradation Mechanisms of Halogenated Decanenitriles

Abiotic Transformation Processes

Abiotic degradation encompasses the chemical and physical processes that transform a compound in the environment without the involvement of biological organisms. For halogenated decanenitriles, key abiotic transformation pathways include hydrolysis, photodegradation, and other chemical reactions.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For nitriles, this process can lead to the formation of amides and subsequently carboxylic acids. The reaction can be catalyzed by either acids or bases. libretexts.orgchemguide.co.ukorganicchemistrytutor.com Under acidic conditions, the nitrile group is protonated, which increases its electrophilicity and facilitates attack by water. libretexts.orgorganicchemistrytutor.com In basic conditions, the hydroxide (B78521) ion acts as the nucleophile. organicchemistrytutor.com

The hydrolysis of nitriles generally proceeds in two stages: first to an amide, and then to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt, depending on the pH). chemguide.co.uk The rate of hydrolysis is influenced by temperature and pH. For many organic compounds, hydrolysis is a primary degradation pathway in aqueous environments.

While specific hydrolysis data for 2,2,4-trichlorodecanenitrile is unavailable, the principles of nitrile hydrolysis suggest a plausible pathway. The presence of chlorine atoms on the decane (B31447) chain can influence the reaction rate. Electron-withdrawing groups, such as chlorine, can affect the electron density of the nitrile carbon, potentially impacting the susceptibility of the C≡N bond to nucleophilic attack.

Table 1: Postulated Hydrolysis Pathway of this compound

StepReactantProduct(s)Conditions
1This compound + H₂O2,2,4-TrichlorodecanamideAcid or base catalysis
22,2,4-Trichlorodecanamide + H₂O2,2,4-Trichlorodecanoic acid + NH₃/NH₄⁺Acid or base catalysis

This table is a hypothetical representation based on general nitrile hydrolysis mechanisms.

Photodegradation involves the breakdown of chemicals by light energy, primarily from the sun. This can occur through two main mechanisms:

Direct Photolysis: The chemical itself absorbs light energy, leading to its excitation and subsequent decomposition.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce reactive species like hydroxyl radicals (•OH) that then degrade the target chemical. researchgate.net

For halogenated compounds, photodegradation can be a significant removal process. The carbon-halogen bond can be susceptible to cleavage upon absorption of UV radiation. Studies on other chlorinated compounds, such as chlorinated paraffins, indicate that they are susceptible to photochemical degradation in sunlit surface waters. researchgate.net The rate of photodegradation can be influenced by the degree of chlorination. researchgate.net

While specific photolysis data for this compound is not available, it is plausible that it could undergo both direct and indirect photolysis in the environment. The presence of chlorine atoms may make it susceptible to dehalogenation reactions initiated by UV light. Indirect photolysis mediated by hydroxyl radicals is a common degradation pathway for many organic pollutants in the environment. researchgate.net

In addition to hydrolysis and photolysis, halogenated decanenitriles may undergo other chemical oxidation and reduction reactions in the environment. Oxidative processes are often mediated by reactive oxygen species like hydroxyl radicals, which can be generated photochemically. researchgate.net These radicals can abstract hydrogen atoms or add to unsaturated bonds, initiating a cascade of reactions that can lead to the breakdown of the parent molecule.

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is another important transformation process for halogenated compounds, particularly under anaerobic (oxygen-deficient) conditions. This process is often mediated by reduced iron species or other reducing agents present in anoxic sediments and groundwater.

Biotic Transformation Processes

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. nih.gov This is a crucial process for the removal of many pollutants from the environment.

Microorganisms have evolved a diverse array of enzymes and metabolic pathways to break down a wide variety of synthetic chemicals. nih.gov The biodegradation of halogenated compounds can occur under both aerobic (oxygen-present) and anaerobic conditions.

In soil and water, the rate and extent of microbial degradation are influenced by factors such as the microbial population present, temperature, pH, and the availability of nutrients and oxygen. juniperpublishers.com For many chlorinated compounds, microbial degradation is the primary route of dissipation in soil. juniperpublishers.com

The biodegradation of a compound like this compound would likely involve initial dehalogenation and/or transformation of the nitrile group. Nitrile-degrading microorganisms are known to exist and can detoxify nitrile compounds. frontiersin.org

Table 2: Potential Microbial Degradation Processes for this compound

ProcessDescriptionEnvironmental Compartment
Aerobic BiodegradationDegradation in the presence of oxygen, potentially involving hydroxylation and cleavage of the carbon chain.Surface water, aerated soils
Anaerobic BiodegradationDegradation in the absence of oxygen, where reductive dehalogenation is a likely primary step.Sediments, anoxic groundwater

This table outlines potential processes based on general microbial degradation of halogenated compounds.

Microorganisms utilize specific enzymes to catalyze the degradation of organic compounds. For halogenated nitriles, several classes of enzymes could be involved.

Nitrile-degrading enzymes fall into two main categories:

Nitrilases: These enzymes directly hydrolyze the nitrile group to a carboxylic acid and ammonia. frontiersin.org

Nitrile hydratases and amidases: This two-enzyme system first hydrates the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia. frontiersin.org

Dehalogenases are enzymes that catalyze the removal of halogen atoms from organic compounds. These can be oxidative or reductive dehalogenases, functioning under different redox conditions.

The metabolic byproducts of this compound degradation would depend on the specific enzymatic pathways involved. A plausible pathway could involve the initial transformation of the nitrile group to a carboxylic acid, followed by or concurrent with dehalogenation steps. This would lead to the formation of chlorinated decanoic acids, which could be further metabolized. For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) involves the removal of the acetic acid side chain followed by ring cleavage. juniperpublishers.com While structurally different, this illustrates a common strategy of microbial degradation where functional groups are modified before the carbon skeleton is broken down.

No Information Available for this compound

Following a comprehensive search of scientific literature and environmental databases, no specific information or research findings were found for the chemical compound This compound . This includes data pertaining to its environmental fate, degradation mechanisms, bioavailability, transport, distribution, persistence, and half-life.

As a result, it is not possible to generate a scientifically accurate article that focuses solely on this compound as requested. The creation of content for the specified outline would require speculative information, which would not adhere to the required standards of scientific accuracy and reliance on detailed research findings.

General principles of environmental chemistry suggest that a compound with this structure—a long-chain aliphatic nitrile with multiple chlorine atoms—would likely exhibit persistence in the environment. The chlorine atoms would increase its hydrophobicity and recalcitrance to microbial degradation compared to its non-chlorinated counterpart, decanenitrile. Its potential for sorption to soil and sediment would likely be significant, and its volatility would be relatively low due to its molecular weight. However, without experimental data, these remain educated hypotheses.

Given the absence of specific data for this compound, the detailed article sections on bioavailability, transport, and persistence as outlined in the request cannot be completed.

Advanced Analytical Methodologies for Detection and Quantification of 2,2,4 Trichlorodecanenitrile

Chromatographic Separation Techniques for Complex Matrices

Chromatography is the cornerstone for separating 2,2,4-Trichlorodecanenitrile from complex sample mixtures. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a principal technique for analyzing volatile and semi-volatile chlorinated hydrocarbons. The analysis of long-chain aliphatic nitriles is a well-established practice in GC. researchgate.net For a compound like this compound, its volatility makes it a suitable candidate for GC analysis. The selection of the detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly halogenated substances. Because of the three chlorine atoms in this compound, the ECD would offer very high sensitivity, making it ideal for trace-level detection in environmental samples.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. While robust and providing a linear response over a wide range, its sensitivity for heavily chlorinated compounds is lower than that of an ECD. However, it can be effectively used for quantification when concentrations are sufficiently high. researchgate.netosti.gov For complex mixtures, such as cutting fluids containing chlorinated paraffins, carbon skeleton reaction gas chromatography with FID detection has been used to determine the carbon chain length. nih.gov

Photoionization Detector (PID): A PID is sensitive to compounds that can be ionized by UV light. While it is highly sensitive to aromatic compounds and some unsaturated molecules, its response to chlorinated alkanes like this compound would need to be empirically determined but is generally less effective than an ECD.

Hall Electrolytic Conductivity Detector (HECD): The HECD, also known as the ELCD, is highly selective for halogenated compounds. It works by combusting the analyte and measuring the change in conductivity of a solvent after the resulting acid gas (HCl in this case) dissolves in it. This provides excellent selectivity against non-halogenated matrix components.

Below is a table summarizing the applicability of various GC detectors for the analysis of chlorinated nitriles.

DetectorPrincipleSelectivity for this compoundSensitivityCommon Applications
ECD Electron capture by electronegative compoundsHighVery High (picogram to femtogram)Trace environmental analysis
FID Ionization of organic compounds in a hydrogen flameLow (universal for organics)Moderate (nanogram)Quantification at higher concentrations
PID Photoionization by UV lampModerateHigh (picogram)Analysis of unsaturated compounds
HECD Conductivity change from halogenated combustion productsVery HighHigh (picogram)Selective detection in complex matrices

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

For compounds that have lower volatility, are thermally unstable, or require analysis in aqueous matrices without extensive extraction, High-Performance Liquid Chromatography (HPLC) is the preferred method. usgs.gov Given that this compound is a relatively large molecule, HPLC offers a viable alternative to GC.

UV Detector: A UV detector measures the absorbance of UV light by the analyte. The nitrile group (C≡N) has a weak UV absorbance at low wavelengths. While not highly sensitive, a UV detector could be used for initial screening if concentrations are adequate.

Photodiode Array (PDA) Detector: A PDA detector acquires the entire UV-visible spectrum simultaneously, providing more comprehensive data than a standard UV detector. jeeadv.ac.innih.gov This can help in identifying the compound based on its spectral characteristics and distinguishing it from co-eluting impurities, though the chromophore's weakness remains a limitation. jeeadv.ac.in

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer is a powerful technique that provides high sensitivity and unparalleled selectivity, confirming the identity of the analyte based on its mass-to-charge ratio. This approach is detailed further in section 7.2.2.

Interfacing Chromatographic Techniques with Mass Spectrometry

The coupling of chromatographic separation with mass spectrometry provides the highest level of confidence in both identification and quantification, which is essential for regulatory and research purposes.

GC-MS for Trace Analysis and Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method for volatile and semi-volatile organic compounds. It is widely used for the analysis of halogenated compounds, including halonitriles, in various matrices. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides a unique "fingerprint" for each compound, allowing for positive identification even at trace levels.

For this compound, electron ionization (EI) would likely produce a characteristic fragmentation pattern, including a molecular ion peak and isotope peaks corresponding to the presence of three chlorine atoms. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity by focusing the detector on specific mass fragments characteristic of the target analyte, allowing for detection at very low concentrations. usgs.gov

LC-MS/MS for Enhanced Sensitivity and Selectivity

For increased specificity and for analyzing samples in complex matrices like wastewater, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. nih.gov This technique involves coupling an HPLC system to a mass spectrometer with multiple stages of mass analysis.

In a typical LC-MS/MS experiment for this compound, the molecule would first be separated by the HPLC column. It would then be ionized, often using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). The resulting molecular ion (or a prominent adduct) is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces matrix interference, leading to very low detection limits. LC-MS/MS has proven effective for identifying other chlorinated compounds in water and biological samples.

The following table outlines the key features of mass spectrometric techniques for this compound analysis.

TechniqueIonization MethodKey AdvantagesTypical Application
GC-MS Electron Ionization (EI)Provides structural information from fragmentation patterns; high-confidence library matching.Confirmatory analysis; environmental monitoring.
LC-MS/MS ESI, APCIHigh selectivity and sensitivity (MRM mode); suitable for complex matrices; minimal sample cleanup.Trace quantification in challenging samples (e.g., wastewater, biological fluids).

Sample Preparation and Extraction Protocols

The goal of sample preparation is to extract this compound from the sample matrix and concentrate it to a level suitable for instrumental analysis, while also removing interfering substances. The choice of protocol depends on the matrix (e.g., water, soil, industrial fluid).

Liquid-Liquid Extraction (LLE): A classic technique where the sample is mixed with an immiscible solvent in which the analyte has high solubility. For extracting a chlorinated nitrile from an aqueous sample, a non-polar solvent like hexane (B92381) or dichloromethane (B109758) would be appropriate.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent material packed in a cartridge to selectively adsorb the analyte from a liquid sample. The analyte is later eluted with a small volume of solvent. This method is efficient, uses less solvent than LLE, and can achieve high concentration factors. For a compound like this compound, a reverse-phase sorbent (e.g., C18) would likely be effective.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. For volatile compounds, headspace SPME is particularly effective, where the fiber is exposed to the vapor phase above the sample. The fiber is then directly inserted into the GC injector for analysis. This method is simple, rapid, and sensitive for detecting halonitriles in water.

"Salting Out": In aqueous samples, adding a salt such as sodium chloride can increase the extraction efficiency of moderately polar organic compounds into an organic solvent or onto an SPME fiber by decreasing their solubility in the aqueous phase.

The selection of an appropriate extraction method is critical for accurate and reliable quantification of this compound.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique based on the principle of partitioning a compound between two immiscible liquid phases. thermofisher.comnih.gov For a semi-polar compound like this compound, LLE would typically involve extracting the analyte from an aqueous sample into a water-immiscible organic solvent.

The choice of solvent is critical and depends on the analyte's polarity and solubility. Common solvents for extracting semi-volatile organic compounds include dichloromethane (DCM) and n-hexane. researchgate.net The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase, the solvent-to-sample volume ratio, and the number of extraction steps. For instance, in the analysis of other disinfection byproducts, LLE with solvents like methyl tert-butyl ether (MTBE) is frequently employed. sci-hub.se Salting-out assisted LLE, where a salt such as magnesium sulfate (B86663) or sodium chloride is added to the aqueous phase, can enhance extraction efficiency by decreasing the solubility of the organic analyte in the aqueous layer and promoting its transfer to the organic phase. nih.gov

While effective, traditional LLE can be time-consuming, require large volumes of organic solvents, and may be prone to the formation of emulsions, which can complicate phase separation. researchgate.net

Table 1: General Parameters for Liquid-Liquid Extraction of Halogenated Organics (Data below is illustrative for related compound classes)

ParameterTypical Value/ConditionRationale
Solvent Dichloromethane, n-Hexane, Methyl tert-butyl etherChosen based on analyte polarity and immiscibility with the sample matrix.
Solvent:Sample Ratio 1:10 to 1:20 (v/v)Optimized to ensure efficient mass transfer of the analyte.
Extraction pH Adjusted based on analyte pKa; neutral for non-ionizable compoundsMaximizes the concentration of the neutral species for better extraction.
Salting-Out Agent Sodium Chloride (NaCl), Magnesium Sulfate (MgSO₄)Increases the ionic strength of the aqueous phase, reducing analyte solubility. nih.gov
Extraction Repeats 2-3 timesEnsures complete recovery of the analyte from the sample matrix. thermofisher.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. researchgate.netsigmaaldrich.com The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix passes through. Subsequently, the analyte is eluted with a small volume of a strong organic solvent.

For a compound like this compound, a reverse-phase SPE sorbent such as C18 (octadecylsilane) or a polymeric sorbent would likely be effective. researchgate.netmdpi.com These non-polar sorbents retain organic compounds from aqueous matrices through hydrophobic interactions. The selection of the appropriate sorbent and elution solvent is crucial for achieving high recovery and a clean extract. For example, in the analysis of various pesticides and disinfection byproducts from water, C18 cartridges are commonly used, with elution performed using solvents like acetone (B3395972) or mixtures of acetone and n-hexane. mdpi.com

SPE offers significant advantages, including higher concentration factors, reduced solvent usage, and elimination of emulsion problems, making it a more environmentally friendly and often more reproducible technique than LLE. sigmaaldrich.com

Table 2: Example of SPE Parameters for Halogenated Compound Analysis (Based on methods for organochlorine pesticides and other DBPs)

ParameterTypical ConditionPurpose
SPE Cartridge C18 (Octadecylsilane), Polymeric (e.g., Styrene-Divinylbenzene)Retains non-polar to semi-polar organic analytes from aqueous samples.
Conditioning Solvent Methanol, followed by reagent waterWets the sorbent and prepares it for sample interaction.
Sample Loading Flow Rate 5-10 mL/minControlled flow ensures efficient retention of the analyte.
Washing Solvent Water or water/methanol mixRemoves polar interferences without eluting the analyte.
Elution Solvent Acetone, Ethyl Acetate, DichloromethaneDisrupts analyte-sorbent interactions to recover the analyte.
Eluate Processing Concentration under a gentle stream of nitrogenPrepares the sample for final analysis, typically by GC-MS.

Headspace Analysis and Purge-and-Trap Techniques

For volatile and semi-volatile compounds, headspace analysis and purge-and-trap techniques are highly effective for extraction and pre-concentration, particularly from water or solid samples. teledynelabs.com These methods analyze the vapor phase in equilibrium with the sample, minimizing matrix interference.

Headspace Analysis , particularly Headspace Solid-Phase Microextraction (HS-SPME), involves exposing a coated fiber to the headspace above a sample. Volatile analytes partition onto the fiber, which is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. researchgate.netnih.gov For halonitriles, fibers coated with materials like polydimethylsiloxane/divinylbenzene (PDMS/DVB) have proven effective. researchgate.netresearchgate.net This technique is simple, fast, solvent-free, and easily automated. nih.gov

Purge-and-Trap (P&T) is a dynamic headspace technique where an inert gas is bubbled through the sample, stripping the volatile analytes. teledynelabs.com The gas stream then passes through a trap containing one or more sorbent materials, where the analytes are concentrated. laballiance.com.my The trap is then rapidly heated, and the desorbed analytes are swept into the GC for analysis. thermofisher.com P&T is extremely sensitive and is a standard method (e.g., EPA Method 8260) for volatile organic compounds (VOCs) in water. thermofisher.com Given the likely semi-volatile nature of this compound, optimizing purge time, temperature, and trap materials would be critical for achieving good recovery.

Table 3: Comparison of Headspace and Purge-and-Trap for Volatile Analysis

FeatureHeadspace SPMEPurge-and-Trap (P&T)
Principle Equilibrium-based partitioning between sample headspace and fiber coating. researchgate.netDynamic extraction by an inert gas stream with subsequent trapping. teledynelabs.com
Sensitivity Good, suitable for trace analysis (ng/L levels). nih.govExcellent, often achieving lower detection limits (ppt levels). laballiance.com.my
Matrix Effect Generally lower as the fiber is not directly immersed in the matrix.Can be affected by sample foaming or high concentrations of other volatiles.
Automation Easily automated for high throughput. researchgate.netFully automated systems are common. thermofisher.com
Solvent Use Solvent-free. researchgate.netSolvent-free.
Applicability Volatile and semi-volatile compounds.Primarily volatile compounds. teledynelabs.com

Matrix Effects and Cleanup Procedures

The sample matrix—everything in the sample other than the analyte of interest—can significantly impact the accuracy and precision of an analysis, a phenomenon known as the matrix effect. chromatographyonline.comnih.gov In mass spectrometry-based methods (e.g., GC-MS), co-eluting matrix components can cause ion suppression or enhancement, leading to under- or over-estimation of the analyte concentration. chromatographyonline.comnih.gov In gas chromatography, non-volatile matrix components can accumulate in the injector and column, leading to peak shape distortion and a gradual loss of performance. mdpi.com

For the analysis of this compound, matrices such as soil, sediment, industrial effluent, or biological tissues would introduce significant interferences. Therefore, a cleanup step following the initial extraction (LLE or SPE) is often mandatory.

Common cleanup techniques include:

Adsorption Chromatography: Using materials like Florisil, silica (B1680970) gel, or alumina (B75360) to separate the analyte from interfering compounds based on polarity.

Gel Permeation Chromatography (GPC): Separates compounds based on molecular size, which is effective for removing large molecules like lipids or humic substances.

Dispersive SPE (d-SPE): Used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, where a sorbent is added directly to the extract to remove specific interferences.

For instance, in the analysis of halonitriles in drinking water with low levels of organic carbon, matrix effects have been found to be negligible. researchgate.net However, in more complex matrices, matrix-matched calibration, where standards are prepared in a blank matrix extract, is a common strategy to compensate for these effects. nih.govnih.gov

Method Validation and Quality Control Parameters

To ensure that an analytical method is reliable and fit for its purpose, it must be thoroughly validated. sci-hub.se Key validation parameters, as defined by international guidelines (e.g., ICH, Eurachem), include linearity, accuracy, precision, detection limit, and quantitation limit. sci-hub.se

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a correlation coefficient (r²) greater than 0.99.

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies on spiked blank samples. Recoveries between 70% and 130% are generally considered acceptable for trace analysis. thermofisher.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). An RSD of less than 15-20% is often required.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For related halonitriles, methods have been validated with LODs in the low ng/L (parts-per-trillion) range, demonstrating the high sensitivity of modern analytical instrumentation. researchgate.netscholaris.ca

Table 4: Method Validation Data for Halonitrile Analysis by HS-SPME-GC-MS (Data from Kristiana et al., 2012, for a range of halonitriles) researchgate.netnih.gov

ParameterResult
Linearity (r²) > 0.99 for all tested halonitriles
Detection Limits (LOD) 0.9 - 80 ng/L
Precision (Repeatability as RSD) 3.8 - 12%
Recovery in Spiked Water Not explicitly stated but implied good by negligible matrix effects.

Emerging Analytical Technologies for Environmental and Synthetic Applications

The field of analytical chemistry is continuously evolving, with new technologies offering higher sensitivity, greater specificity, and faster analysis times. For a persistent organic pollutant like this compound, several emerging technologies hold promise.

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF-MS) and Orbitrap-MS provide highly accurate mass measurements, which greatly enhances confidence in compound identification and allows for the screening of unknown contaminants without the need for analytical standards. thermofisher.comtechnologynetworks.com This is particularly valuable for identifying novel byproducts in synthetic applications or transformation products in the environment.

Tandem Mass Spectrometry (MS/MS): GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) offers exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). scholaris.ca This technique is ideal for quantifying trace levels of target analytes in highly complex matrices by minimizing background noise. scholaris.ca

Advanced Sample Preparation: Innovations in sample preparation aim to reduce solvent use and analysis time. Techniques like Dynamic Headspace (DHS) sampling offer enhanced sensitivity over static headspace. mdpi.com Furthermore, the development of novel SPE sorbents and microextraction techniques (e.g., Dispersive Liquid-Liquid Microextraction, DLLME) continues to improve efficiency and reduce the environmental footprint of analytical methods. sci-hub.se

Trapped Ion Mobility Spectrometry (TIMS): When coupled with mass spectrometry (e.g., TIMS-TOF), this technique provides an additional dimension of separation based on the size and shape of ions, which can help to distinguish between isomers and resolve complex mixtures, improving the accuracy of POPs analysis. technologynetworks.com

These advanced technologies will be instrumental in future studies to accurately identify and quantify this compound and other emerging contaminants in diverse and challenging sample matrices.

Broader Academic Context and Future Research Directions in Halogenated Nitrile Chemistry

Contribution of 2,2,4-Trichlorodecanenitrile Research to Fundamental Organic Chemistry Principles

Research into a complex molecule such as this compound offers a fertile ground for probing and expanding upon fundamental principles of organic chemistry. The presence of multiple chlorine atoms, particularly the geminal dichlorides at the C2 position and the isolated chlorine at C4, alongside the nitrile group, creates a unique electronic and steric environment.

Studying the reactivity of this compound would provide valuable insights into:

Inductive and Steric Effects: The three electron-withdrawing chlorine atoms would significantly influence the reactivity of the nitrile group and the decane (B31447) backbone. Research would aim to quantify the inductive effect on the electrophilicity of the nitrile carbon and the acidity of the α-protons.

Reaction Mechanisms: The compound would be an excellent substrate for studying various reaction mechanisms, including nucleophilic substitution at the chlorinated carbons and reactions of the nitrile group itself. mdpi.comlibretexts.org The potential for elimination reactions to form unsaturated nitriles could also be explored.

Stereochemistry: For reactions at the C4 position, the creation of a new stereocenter would allow for the investigation of stereoselective processes. The stereochemical outcome of such reactions would provide deeper understanding of reaction pathways.

Potential as Synthetic Intermediates for Complex Molecular Architectures

The true value of many organic compounds lies in their utility as building blocks for more complex molecules. Due to its array of functional groups, this compound is posited to be a versatile synthetic intermediate.

The nitrile group is a particularly useful functional handle, capable of being transformed into a variety of other groups:

Amines: Reduction of the nitrile would yield a primary amine, a key functional group in many biologically active molecules and materials. libretexts.org

Carboxylic Acids: Hydrolysis of the nitrile would produce a carboxylic acid, another fundamental building block in organic synthesis. libretexts.org

Ketones: Reaction with Grignard reagents could convert the nitrile into a ketone. libretexts.org

The chlorine atoms also offer sites for further functionalization through nucleophilic substitution or elimination reactions, paving the way for the synthesis of a diverse range of complex molecules. acs.orglibretexts.orgchemguide.co.uk

Table 1: Potential Synthetic Transformations of this compound

Starting Functional GroupReagent(s)Resulting Functional Group
Nitrile (-C≡N)LiAlH₄ then H₂OPrimary Amine (-CH₂NH₂)
Nitrile (-C≡N)H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
Nitrile (-C≡N)1. RMgX 2. H₃O⁺Ketone (-C(=O)R)
Chloroalkane (-Cl)Nu⁻ (e.g., RO⁻, RS⁻)Substituted Alkane (-Nu)

Theoretical Insights for the Design of Novel Halogenated Compounds

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are ever synthesized in a lab. nih.govresearchgate.net For a compound like this compound, theoretical studies, likely employing Density Functional Theory (DFT), would be invaluable. nih.govnih.govscispace.com

These studies could predict:

Molecular Geometry: The preferred three-dimensional arrangement of the atoms.

Electronic Properties: The distribution of electron density, molecular orbital energies, and the molecular electrostatic potential map. These are crucial for understanding reactivity.

Spectroscopic Properties: Predicted NMR, IR, and mass spectra would be essential for the future identification and characterization of the compound.

The insights gained from such theoretical studies would not only apply to this compound itself but would also inform the design of other novel halogenated compounds with desired properties. nih.gov

Advances in Analytical Science Driven by Halogenated Compound Research

The proliferation of halogenated compounds in industry and the environment has necessitated the development of highly sensitive and selective analytical techniques. chromatographyonline.comub.edu Research into a novel compound like this compound would both leverage and drive these advancements.

Key analytical techniques would include:

Gas Chromatography-Mass Spectrometry (GC-MS): This would be the primary tool for the separation and identification of this compound and any reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: This would confirm the presence of key functional groups, such as the nitrile and the C-Cl bonds.

The challenge of quantifying such a compound, especially if it proves to be chemically unstable, could spur the development of new derivatization methods to enhance its stability and detectability for chromatographic analysis. acs.orgacs.org

Integration of Experimental and Computational Approaches in Mechanistic Studies

A modern understanding of chemical reactions relies on the powerful synergy between experimental and computational methods. chemrxiv.orgnih.govrsc.org For this compound, this integrated approach would be essential for unraveling its reaction mechanisms.

For instance, in studying a nucleophilic substitution reaction, experimentalists would measure reaction rates and identify products. nih.gov Concurrently, computational chemists would model the reaction pathway, calculating the energies of reactants, transition states, and products. mdpi.com This combined approach provides a much more detailed and robust understanding of the reaction than either method could alone. It allows for the validation of theoretical models with real-world data and the interpretation of experimental results with a high level of molecular detail. chemrxiv.org

Identification of Knowledge Gaps and Future Research Priorities for Long-Chain Halogenated Nitriles

The hypothetical study of this compound highlights several knowledge gaps and points toward future research priorities in the broader field of long-chain halogenated nitriles.

Knowledge Gaps:

Systematic Reactivity Data: There is a lack of comprehensive studies on how the position and number of halogen atoms on a long alkyl chain affect the reactivity of a terminal nitrile group.

Physicochemical Properties: Data on properties such as lipophilicity, volatility, and thermal stability of long-chain halogenated nitriles is scarce.

Environmental Fate: As with many halogenated compounds, the persistence, bioaccumulation potential, and toxicity of long-chain halogenated nitriles are largely unknown. Research on chlorinated paraffins has revealed a need for more focus on long-chain variants. researchgate.net

Future Research Priorities:

Development of Synthetic Routes: Efficient and selective methods for the synthesis of a variety of long-chain halogenated nitriles are needed to enable further study. libretexts.orgchemguide.co.ukjeeadv.ac.in

Structure-Activity Relationship Studies: A systematic investigation into how the structure of these molecules relates to their chemical and biological activity is a key priority.

Toxicological and Environmental Impact Assessment: Given the concerns surrounding halogenated compounds, a thorough evaluation of the environmental and health impacts of this class of molecules is crucial. chromatographyonline.comub.edu

Exploration of Bioisosterism: The nitrile group can act as a bioisostere for halogens, which could have interesting implications in medicinal chemistry and drug design. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,2,4-Trichlorodecanenitrile in laboratory settings?

  • Methodological Answer : Synthesis typically involves chlorination of decanenitrile precursors using chlorine donors (e.g., trichloroisocyanuric acid) under controlled conditions. Optimization parameters include temperature (40–80°C), solvent selection (e.g., dichloromethane or acetonitrile ), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by NMR (¹H/¹³C) and FT-IR are critical to confirm structural integrity. Mass spectrometry (EI-MS) can resolve ambiguities in molecular weight .

Q. How can researchers validate the purity of this compound for experimental reproducibility?

  • Methodological Answer :

  • Chromatographic Methods : Use HPLC with a C18 column and UV detection (λ = 220–240 nm) to assess purity. Reference standards (e.g., NIST-certified aliphatic hydrocarbons in 2,2,4-trimethylpentane ) can calibrate retention times.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and impurity content by monitoring mass loss at 100–250°C.
  • Elemental Analysis : Compare experimental C/H/N/Cl ratios to theoretical values (calculated from molecular formula).

Q. What solvents are compatible with this compound for solubility studies?

  • Methodological Answer :

SolventPolarityCompatibilityReference
2,2,4-TrimethylpentaneLowHigh (non-polar)
DichloromethaneModerateModerate
AcetonitrileHighLow (polar)
Solubility testing should include sonication (30–60 min) and equilibration at 25°C for 24 hours.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in environmental degradation pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl bonds to identify susceptibility to hydrolysis or photolysis.
  • Molecular Dynamics (MD) : Simulate interactions with aqueous matrices or soil organic matter to model degradation kinetics.
  • Software Tools : Gaussian 16 or ORCA for quantum mechanics; GROMACS for environmental fate modeling .

Q. What experimental designs are suitable for resolving contradictions in toxicity data for this compound?

  • Methodological Answer :

  • Comparative Dose-Response Studies : Use in vitro (e.g., HepG2 cells) and in vivo (rodent models) systems to validate LC50/EC50 values. Include positive controls (e.g., trichloroacetonitrile ).
  • Meta-Analysis : Aggregate data from peer-reviewed studies, applying statistical tests (e.g., Cochran’s Q) to identify heterogeneity sources (e.g., exposure duration, solvent choice ).
  • Quality Criteria : Adhere to OECD Guidelines 423 (acute toxicity) and 471 (mutagenicity) to standardize protocols .

Q. How can researchers optimize extraction protocols for this compound from complex matrices (e.g., soil or biological samples)?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use C18 or HLB cartridges with methanol/water (70:30) elution.
  • Liquid-Liquid Extraction (LLE) : Employ 2,2,4-trimethylpentane for non-polar matrices; recoveries >85% achievable at pH 6–7.
  • Validation : Spike-and-recovery experiments with deuterated analogs (e.g., 2,4,5-Trichloroaniline-d4 ) to quantify matrix effects.

Data Contradiction Analysis

Q. What strategies address discrepancies in reported physicochemical properties (e.g., log Kow) of this compound?

  • Methodological Answer :

  • Experimental Replication : Measure log Kow using shake-flask methods with octanol/water partitioning. Compare results to computational predictions (e.g., EPI Suite).
  • Critical Review : Assess instrumentation calibration (e.g., HPLC vs. GC-MS ) and environmental conditions (temperature, ionic strength ).
  • Uncertainty Quantification : Apply Monte Carlo simulations to identify error margins in conflicting datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.